

(+)-Dimethyl L-tartrate chemical properties and structure

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Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

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An In-depth Technical Guide to the Chemical Properties and Structure of **(+)-Dimethyl L-tartrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **(+)-Dimethyl L-tartrate**. The information is presented to support its application in research, particularly in the fields of asymmetric synthesis and drug development. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key synthetic and analytical procedures.

Chemical Properties

(+)-Dimethyl L-tartrate is a diester of L-tartaric acid and is a valuable chiral building block in organic synthesis.[1] It is recognized for its role as a chiral auxiliary and ligand precursor in asymmetric catalysis.[2]

General and Physical Properties

The physical and chemical properties of **(+)-Dimethyl L-tartrate** are summarized in the table below. It is a white to off-white solid at room temperature and is soluble in water.[3][4][5]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₆	[1][4][6]
Molecular Weight	178.14 g/mol	[1][4][6]
Appearance	White to off-white solid/crystals	[5][7]
Melting Point	57-60 °C (decomposes)	[3][4][6]
Boiling Point	163 °C at 23 mmHg	[3][4][6]
Density	1.238 g/mL at 25 °C	[3][4][6]
Optical Activity	[α] _D ²² +21° (c = 2.5 in H ₂ O)	[6]
Solubility	Soluble in water	[3][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(+)-Dimethyl L-tartrate**.

Spectroscopic Data	Description
¹ H NMR	Spectral data is available and can be used for structural confirmation.[8]
¹³ C NMR	Provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic absorptions for the hydroxyl and ester functional groups.
Mass Spectrometry	Provides information on the molecular weight and fragmentation pattern.

Chemical Structure

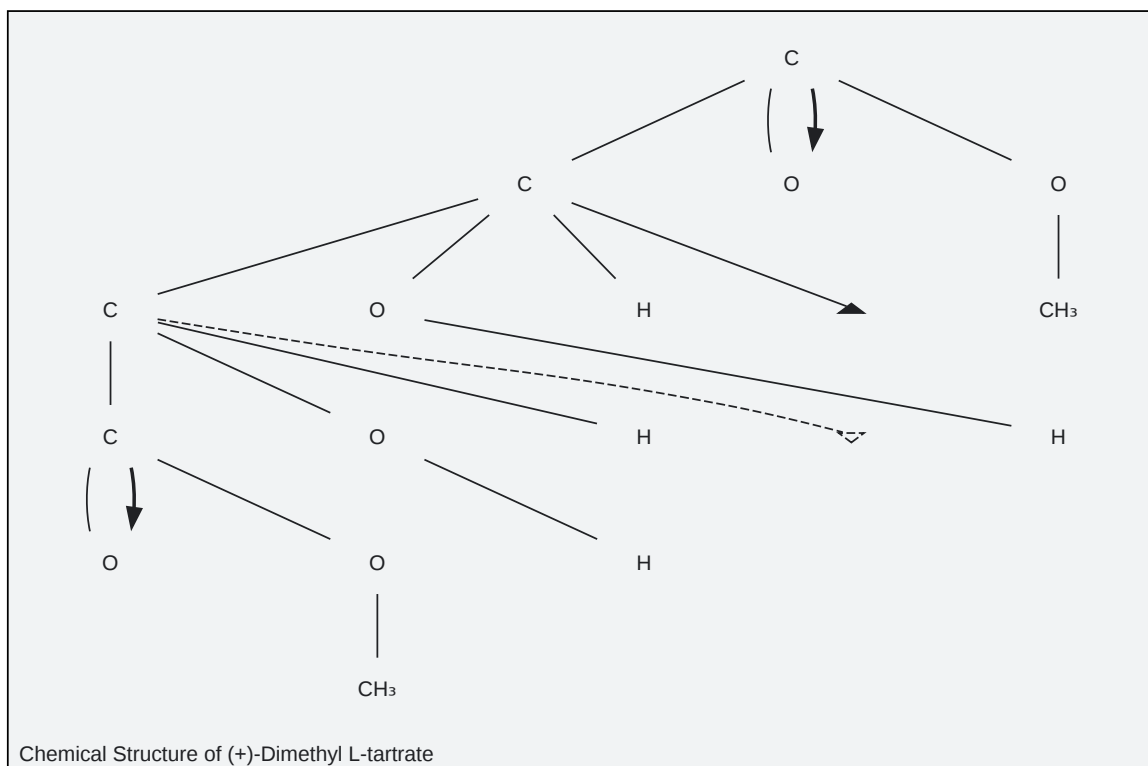
(+)-Dimethyl L-tartrate possesses a C₂-symmetric structure with two stereocenters, both in the R configuration. This defined stereochemistry is fundamental to its application in

enantioselective synthesis.

Structural Identifiers

Identifier	Value	Reference
IUPAC Name	dimethyl (2R,3R)-2,3-dihydroxybutanedioate	[1] [7]
CAS Number	608-68-4	[1] [4] [6]
SMILES	<chem>COC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OC</chem>	[6]
InChI	1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1	[1] [6]
InChI Key	PVRATXCXJDHJJN-QWWZWVQMSA-N	[1] [6]

Molecular Visualization



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Caption: 2D structure of **(+)-Dimethyl L-tartrate**.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of **(+)-Dimethyl L-tartrate** based on established chemical literature.

Synthesis of **(+)-Dimethyl L-tartrate** via Fischer Esterification

This protocol describes the synthesis of **(+)-Dimethyl L-tartrate** from L-tartaric acid and methanol using an acid catalyst.

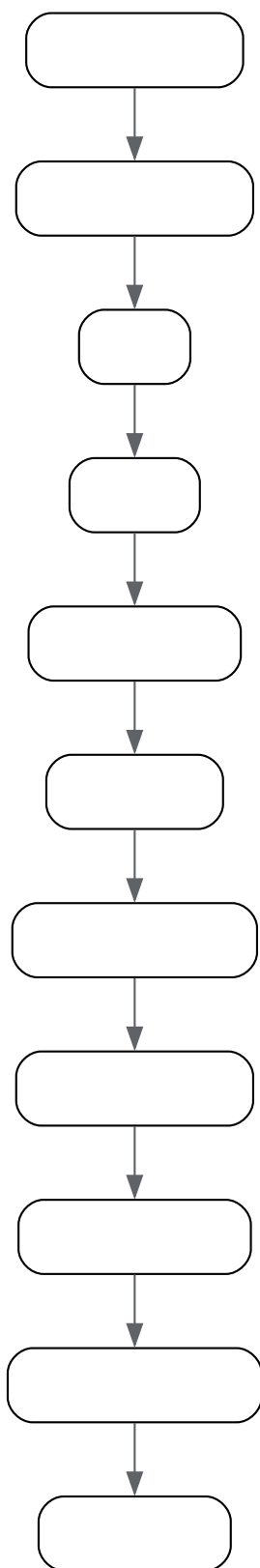
Materials:

- L-(+)-Tartaric acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other suitable acid catalyst like an acidic ion-exchange resin)
- Sodium Bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add L-(+)-tartaric acid and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(+)-Dimethyl L-tartrate**.
- The crude product can be further purified by recrystallization or column chromatography.



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Caption: Synthesis workflow for **(+)-Dimethyl L-tartrate**.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A sample of **(+)-Dimethyl L-tartrate** is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O). The ^1H NMR spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the structure.
- ^{13}C NMR: A ^{13}C NMR spectrum is acquired in a similar manner to the ^1H NMR spectrum to observe the chemical shifts of the carbon atoms in the molecule.

3.2.2. Infrared (IR) Spectroscopy

An IR spectrum of solid **(+)-Dimethyl L-tartrate** can be obtained using the KBr pellet method. The sample is mixed with dry potassium bromide and pressed into a thin pellet. The pellet is then placed in an FTIR spectrometer, and the spectrum is recorded. The characteristic absorption bands for the hydroxyl ($-\text{OH}$) and ester carbonyl ($\text{C}=\text{O}$) groups are identified.

Applications in Synthesis

(+)-Dimethyl L-tartrate is a versatile chiral starting material. It is notably used in the synthesis of various chiral ligands for asymmetric catalysis.^[6] For example, it is a precursor for the synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. It also serves as a starting reagent in the synthesis of natural products, such as the pyrrolidine-based alkaloid (+)-Monomorphine I.^[3]

Safety Information

According to the Safety Data Sheet (SDS), **(+)-Dimethyl L-tartrate** is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.^[5] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment such as safety glasses and gloves. The compound is a combustible solid.^[6]

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